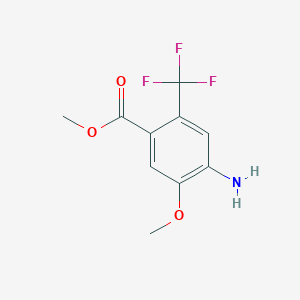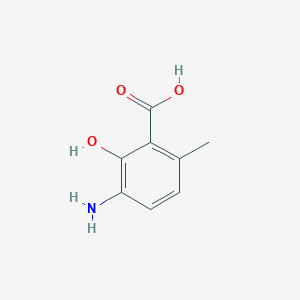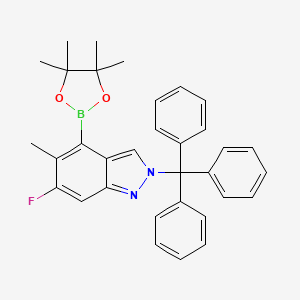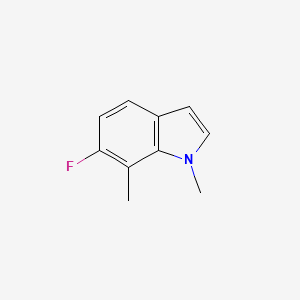
Antistaphylococcal agent 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antistaphylococcal agent 2 is a compound known for its potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. This compound is particularly significant due to its ability to combat antibiotic-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antistaphylococcal agent 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a zinc metalloenzyme, which facilitates the cleavage of glycine-glycine bonds unique to the Staphylococcus aureus cell wall . The reaction conditions typically include a controlled pH and temperature to ensure the stability and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound often utilizes recombinant DNA technology to produce the enzyme in large quantities. This method involves the insertion of the gene encoding the enzyme into a suitable host, such as Escherichia coli, which then produces the enzyme through fermentation . The enzyme is subsequently purified using techniques such as cation-exchange chromatography.
Chemical Reactions Analysis
Types of Reactions
Antistaphylococcal agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Antistaphylococcal agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and reaction mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and degradation.
Industry: Utilized in the development of new antimicrobial agents and disinfectants.
Mechanism of Action
The mechanism of action of antistaphylococcal agent 2 involves the inhibition of cell wall synthesis in Staphylococcus aureus. The compound specifically targets the glycine-glycine bonds in the bacterial cell wall, leading to cell lysis and death . This action is facilitated by the enzyme’s ability to bind to and cleave these bonds, disrupting the structural integrity of the cell wall.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to antistaphylococcal agent 2 include:
Lysostaphin: Another enzyme with a similar mechanism of action, targeting the glycine-glycine bonds in the Staphylococcus aureus cell wall.
Mupirocin: An antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.
Nisin: A lantibiotic with potent activity against Gram-positive bacteria, including Staphylococcus aureus.
Uniqueness
This compound is unique due to its specific targeting of glycine-glycine bonds in the bacterial cell wall, which is not a common target for many other antimicrobial agents. This specificity allows it to be highly effective against Staphylococcus aureus, including antibiotic-resistant strains .
Properties
Molecular Formula |
C23H21N5O5 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3 |
InChI Key |
CYHSJEHHDHCUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13917104.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)
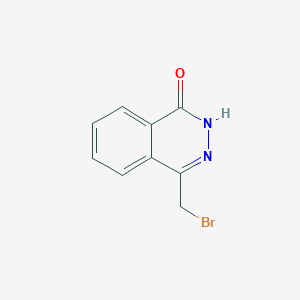
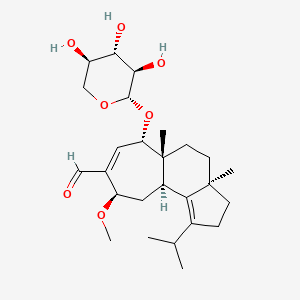
![O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13917136.png)
![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
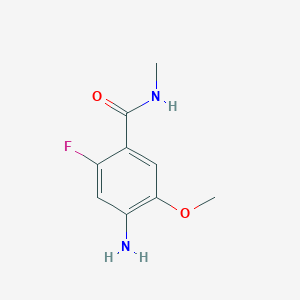
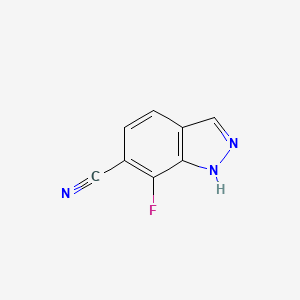
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)
